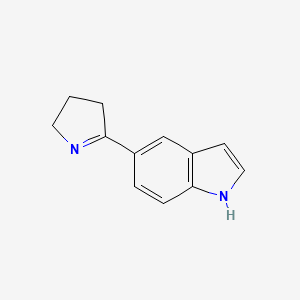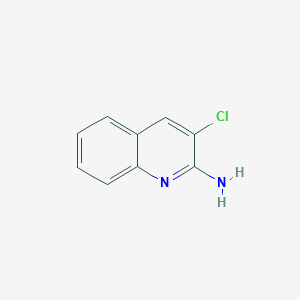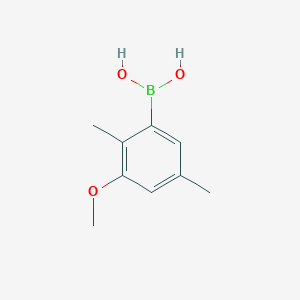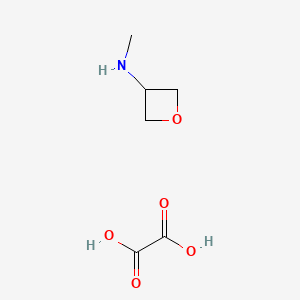![molecular formula C10H12N2O B11911085 Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
Imidazo[1,2-a]pyridine; propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine; propan-2-one is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and chemical properties. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been utilized in the development of various therapeutic agents, including sedatives, antiviral agents, anticancer compounds, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine; propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with a ketone, followed by cyclization and oxidation steps. For instance, the reaction of 2-aminopyridine with a propiophenone compound in the presence of a condensation catalyst leads to the formation of an imine intermediate. This intermediate undergoes ring-closing reactions in the presence of a copper catalyst and an oxidizing agent to yield the desired imidazo[1,2-a]pyridine compound .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines an aldehyde, 2-aminopyridine, and an isocyanide. This method is favored for its efficiency and ability to produce a wide variety of derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyridine; propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for functionalizing the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine; propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine; propan-2-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine; propan-2-one can be compared with other similar heterocyclic compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in their chemical properties and biological activities. The unique electronic properties of imidazo[1,2-a]pyridine make it particularly valuable in medicinal chemistry .
List of Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]thiazole
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
imidazo[1,2-a]pyridine;propan-2-one |
InChI |
InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3 |
Clé InChI |
CKKSWFYKUITDRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C.C1=CC2=NC=CN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)

![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)


